Home > Products > Screening Compounds P6232 > (E)-1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-3-(3-methoxyphenyl)prop-2-en-1-one
(E)-1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-3-(3-methoxyphenyl)prop-2-en-1-one - 2035019-21-5

(E)-1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-3-(3-methoxyphenyl)prop-2-en-1-one

Catalog Number: EVT-3542241
CAS Number: 2035019-21-5
Molecular Formula: C21H21N3O2
Molecular Weight: 347.4
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(E)-1-(4-(1H-imidazol-1-yl)phenyl)-3-(1,5a1-dihydropyren-1-yl)prop-2-en-1-one (EIPDP)

  • Compound Description: EIPDP is a novel chalcone incorporating a pyrene moiety. Research on this compound focuses on its linear and nonlinear optical properties, particularly its third-order nonlinear optical parameter (χ3) which has potential applications in optoelectronic devices. []

3-(4-(1H-benzo[d]imidazol-1-yl)-4-methoxyphenyl)-1-phenylprop-2-en-1-one

  • Compound Description: This compound is a benzimidazole-containing chalcone investigated for its ability to form complexes with copper(II) ions. The research focuses on the structural characterization of these complexes using techniques like X-ray diffraction. [, ]
  • Relevance: This compound shows a high degree of structural similarity to the target compound, (E)-1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-3-(3-methoxyphenyl)prop-2-en-1-one. Both share the core chalcone structure and a benzimidazole moiety. The primary differences lie in the substitution pattern on the phenyl ring connected to the carbonyl group (methoxy group at the 4-position vs. 3-position) and the presence of a pyrrolidine ring in the target compound that is absent in this related compound. [, ]

(E)-1-(4-(bis(4-methoxyphenyl)methyl)piperazin-1-yl)-3-(4-acetoxy-3-methoxyphenyl)prop-2-en-1-one

  • Compound Description: This cinnamide derivative was synthesized and characterized for its potential anti-ischemic activity. The compound exhibits promising results in both in vitro and in vivo models, highlighting its potential therapeutic value. []
  • Relevance: Although structurally different, this compound shares the core chalcone moiety and a methoxy-substituted phenyl ring with the target compound. This compound's biological activity against ischemia suggests that exploring the biological activities of structurally related chalcones, including the target compound, could be of interest. []

(E)-3-(2-Bromo-6-hydroxy-4-methoxyphenyl)-1-(naphthalene-2-yl)prop-2-en-1-one

  • Compound Description: This chalcone derivative, synthesized via Claisen-Schmidt condensation, exhibits notable anti-inflammatory activity in a rat paw edema model. [] Further research indicates its proapoptotic and anti-angiogenic activity in the MCF7 cell line. []
  • Relevance: Sharing the core chalcone structure with the target compound, this compound highlights the potential of chalcones as a scaffold for developing anti-inflammatory agents. While this compound lacks the benzimidazole moiety, it emphasizes the broad range of biological activities accessible through modifications on the chalcone framework. [, ]

2-((4-(1H-benzo[d]imidazol-2-yl)-6-(2-ethylcyclopentyl)pyrimidin-2-yl)thio)-N-methylacetamide derivatives (4a-h)

  • Compound Description: These benzimidazole-containing compounds are synthesized and evaluated for their antimicrobial activity. They exhibit promising results compared to standard antibiotics like chloramphenicol and amphotericin B. []
  • Relevance: Though structurally distinct from the target compound, these derivatives share the benzimidazole moiety. This common feature emphasizes the potential of incorporating benzimidazole within various frameworks, including chalcones, for designing new antimicrobial agents. []

(2E)-3-(4-(1H-Benzimidazol-2-ylmethoxy)-3-methoxyphenyl)-1-(4,4″-difluoro-5′-methoxy-1,1′:3′,1″-terphenyl-4′-yl)prop-2-en-1-one

  • Compound Description: This compound represents a terphenyl chalcone incorporating a benzimidazole moiety. The synthesis is achieved through Claisen–Schmidt condensation, and the compound is characterized by various spectroscopic techniques. []

(E)-3-(2-amino-4,6-dichloropyrimidin-5-yl)-1-(benzo[d][1,3]dioxol-5-yl)prop-2-en-1-one

  • Compound Description: This B-ring substituted chalcone exhibits noteworthy analgesic activity in the acetic-acid induced writhing model in rats. []
  • Relevance: This compound exemplifies another example of a biologically active chalcone, further supporting the exploration of the target compound's therapeutic potential. Although this compound lacks the benzimidazole moiety, it showcases the potential of chalcones as a pharmacologically active scaffold. []

(2E)-3-(dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one

  • Compound Description: This compound serves as a crucial intermediate in synthesizing various biologically active compounds, including osimertinib, a drug used in cancer treatment. []
  • Relevance: Although structurally different from the target compound, it highlights the significance of enone structures, which are present in both molecules, as versatile building blocks for developing biologically active molecules. []

(E)-3-(4-methoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one

  • Compound Description: This thiophene-containing chalcone exhibits antimicrobial activity, particularly against Escherichia coli and, to a lesser extent, Staphylococcus aureus. [, ]
  • Relevance: This compound, while lacking the benzimidazole moiety, showcases the potential of incorporating heterocycles, in this case, thiophene, into the chalcone structure for achieving antimicrobial activity. This finding supports the exploration of the target compound, with its benzimidazole group, for similar biological activities. [, ]
  • Compound Description: These 1,2,3-triazolyl chalcone derivatives are synthesized and characterized for their anti-microbial, anti-oxidant, and anti-cancer properties. Several compounds within this series show promising activity profiles. []
  • Relevance: While lacking the benzimidazole group, these compounds highlight the potential of incorporating triazole rings into the chalcone structure for achieving diverse biological activities. This research provides further support for exploring the biological activities of the target compound, which also incorporates a nitrogen-containing heterocycle. []

(E)-3-(4-methoxyphenyl)-1-(5-methyl-1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)prop-2-en-1-one (4h)

  • Compound Description: This triazole-chalcone hybrid, synthesized via cycloaddition and Claisen–Schmidt condensation, displays promising antibacterial activity against a panel of bacterial strains, including Escherichia coli and Staphylococcus aureus. Notably, its activity against these strains is comparable to that of the standard drug ciprofloxacin. []
  • Relevance: Although structurally distinct from the target compound, (E)-1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-3-(3-methoxyphenyl)prop-2-en-1-one, it underscores the potential of combining chalcone scaffolds with nitrogen-containing heterocycles for developing novel antibacterial agents. []

Properties

CAS Number

2035019-21-5

Product Name

(E)-1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-3-(3-methoxyphenyl)prop-2-en-1-one

IUPAC Name

(E)-1-[3-(benzimidazol-1-yl)pyrrolidin-1-yl]-3-(3-methoxyphenyl)prop-2-en-1-one

Molecular Formula

C21H21N3O2

Molecular Weight

347.4

InChI

InChI=1S/C21H21N3O2/c1-26-18-6-4-5-16(13-18)9-10-21(25)23-12-11-17(14-23)24-15-22-19-7-2-3-8-20(19)24/h2-10,13,15,17H,11-12,14H2,1H3/b10-9+

InChI Key

KDALDXGOUPCSRP-MDZDMXLPSA-N

SMILES

COC1=CC=CC(=C1)C=CC(=O)N2CCC(C2)N3C=NC4=CC=CC=C43

Canonical SMILES

COC1=CC=CC(=C1)C=CC(=O)N2CCC(C2)N3C=NC4=CC=CC=C43

Isomeric SMILES

COC1=CC=CC(=C1)/C=C/C(=O)N2CCC(C2)N3C=NC4=CC=CC=C43

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.